Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate
Description
Properties
Molecular Formula |
C15H13F3N2O2 |
|---|---|
Molecular Weight |
310.27 g/mol |
IUPAC Name |
methyl 4-[[[2-(trifluoromethyl)pyridin-4-yl]amino]methyl]benzoate |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-14(21)11-4-2-10(3-5-11)9-20-12-6-7-19-13(8-12)15(16,17)18/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
REPXPVFSBCKZMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the pyridine derivative, which is then reacted with a benzoate ester. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the benzoate ester.
Substitution: The trifluoromethyl group and the amino group on the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It is used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Backbone Similarities
All compounds share a methyl benzoate core, but divergent substituents dictate their properties:
- Triflusulfuron methyl ester () replaces the aminomethyl-pyridine group with a sulfonylurea-triazine system, critical for herbicidal activity via acetolactate synthase inhibition .
- Methyl 4-(trifluoromethyl)benzoate () lacks the pyridine and amine moieties, simplifying its role as a fluorinated building block .
Linker and Substituent Effects
- The CF₃ group in the target compound and Methyl 4-(trifluoromethyl)benzoate enhances electron-withdrawing effects, improving stability and bioavailability compared to non-fluorinated analogs .
Application-Driven Design
- Agrochemicals : Sulfonylurea herbicides () prioritize electronegative groups (e.g., triazine) for target enzyme interaction, whereas the target compound’s pyridine may favor different biological targets .
- Pharmaceuticals: Piperidine-linked benzoates () emphasize stereochemistry and amide bonds for receptor binding, suggesting the target’s aminomethyl group could be optimized for similar purposes .
Research Findings and Data
Physicochemical Properties (Inferred)
| Property | Target Compound | Triflusulfuron Methyl Ester | Methyl 4-(trifluoromethyl)benzoate |
|---|---|---|---|
| Molecular Weight | ~340 g/mol | ~400 g/mol | ~204 g/mol |
| LogP | ~3.5 (estimated) | ~2.8 (hydrophilic sulfonylurea) | ~2.1 |
| Key Interactions | Hydrogen bonding (amine), π-π stacking (pyridine) | Enzyme inhibition (triazine) | Fluorophilic interactions |
Biological Activity
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate (CAS No. 1210908-22-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, drawing from various research studies and reviews.
Chemical Structure and Properties
The molecular formula of this compound is C19H27F3N4O2, with a molecular weight of 400.4 g/mol. The structure includes a trifluoromethyl group, which is known to enhance biological activity in various compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H27F3N4O2 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-(oxan-4-yl)piperidine-1-carboxamide |
| InChI Key | VKNNTPGKLOBBQD-UHFFFAOYSA-N |
The mechanism of action for this compound is hypothesized to involve interactions similar to those of known compounds like imatinib, which target tyrosine kinases. The compound likely forms hydrogen bonds and engages in hydrophobic interactions that are crucial for binding to its targets, affecting biochemical pathways related to cell signaling, growth, and division.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing similar functional groups have demonstrated significant inhibitory effects on various cancer cell lines:
- MCF-7 Cell Line : Compounds with similar structures showed IC50 values ranging from 3.0 µM to 5.97 µM , indicating potent antiproliferative activity .
- A549 Cell Line : A notable reduction in cell proliferation was observed, with some compounds achieving IC50 values comparable to standard chemotherapeutics such as doxorubicin .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar trifluoromethyl-containing compounds have been shown to inhibit enzymes involved in cancer progression, such as:
- VEGFR-2 : A significant inhibitory effect was noted with some analogs, suggesting that this compound may also exhibit similar properties .
Case Studies and Research Findings
- Study on Benzamide Derivatives : Research indicated that benzamide derivatives with trifluoromethyl groups exhibited enhanced anticancer activity compared to traditional drugs like 5-Fluorouracil, with IC50 values significantly lower than those of established treatments .
- Molecular Docking Studies : Computational studies have predicted favorable binding modes for this compound against key targets involved in tumor growth, supporting its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
